(2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone is a complex organic compound with the molecular formula C17H19F2N5O and a molecular weight of 347.37 g/mol. This compound features a combination of fluorinated phenyl, pyridazinyl, and piperazinyl groups, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach includes:
Formation of the Pyridazinyl Group: The pyridazinyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced via nucleophilic substitution reactions, often using piperazine as a starting material.
Attachment of the Fluorinated Phenyl Group: The final step involves coupling the fluorinated phenyl group to the pyridazinyl-piperazinyl intermediate through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
(2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone: This compound is unique due to its specific combination of functional groups.
Substituted Pyridazinyl Compounds: Similar compounds with variations in the substituents on the pyridazinyl ring.
Fluorinated Phenyl Derivatives: Compounds with different fluorinated phenyl groups attached to various core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorinated phenyl, pyridazinyl, and piperazinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c1-22(2)15-10-12(11-20-21-15)23-6-8-24(9-7-23)17(25)16-13(18)4-3-5-14(16)19/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVNGSOOENKESO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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